2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Chronic Myeloid Leukemia BCR-ABL Kinase Inhibition

Researchers modeling imatinib-resistant CML or requiring dual BCR-ABL/SRC kinase inhibition face supply inconsistency for this critical dasatinib precursor. This intermediate enables synthesis of dasatinib-a 2nd-generation TKI with 325-fold higher potency vs. imatinib against wild-type BCR-ABL and retained activity against imatinib-resistant mutants (≤3 nM sensitivity threshold). - Verified purity >98% (HPLC/GC), white to pale-yellow crystalline powder - Consistent batch quality for reproducible kinase inhibition studies - Bulk quantities (g to kg) available with full CoA/MSDS documentation

Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
CAS No. 302964-24-5
Cat. No. B193325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
CAS302964-24-5
Synonyms2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide
Molecular FormulaC11H10ClN3OS
Molecular Weight267.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N
InChIInChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16)
InChIKeyVVOXTERFTAJMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Dasatinib Core Identity and Comparators


2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, universally recognized as dasatinib (BMS-354825, Sprycel®), is a synthetic, orally bioavailable, small-molecule ATP-competitive inhibitor belonging to the 2-aminothiazole class of tyrosine kinase inhibitors (TKIs). It is structurally defined by a 2-aminothiazole-5-carboxamide scaffold and has the molecular formula C22H26ClN7O2S with a molecular weight of 488.01 g/mol [1][2]. Clinically, it is established as a dual BCR-ABL and SRC-family kinase (SFK) inhibitor [3]. Its closest comparators, which serve as the baseline for its differentiation, are other BCR-ABL inhibitors including imatinib (1st-generation), nilotinib (2nd-generation, SFK-inactive), bosutinib (2nd-generation), and ponatinib (3rd-generation) [4]. This guide is strictly constructed to provide quantifiable, comparator-based evidence to inform scientific and procurement decisions.

Tool Type

Dual BCR-ABL / SFK pathway inhibitor

Primary Workflow

Kinase inhibition studies, CML resistance modeling

Selection Context

Comparator-based differentiation from imatinib, nilotinib, bosutinib

Why Generic Substitution of Dasatinib Fails


Substituting dasatinib with another BCR-ABL inhibitor, even a fellow second-generation agent like nilotinib, is not a simple one-to-one replacement. This is because the in vitro and in vivo differentiation between these molecules is defined by a combination of distinct, quantifiable parameters: (1) their specific potency against wild-type and mutant BCR-ABL isoforms [1][2]; (2) their unique spectrum of 'off-target' kinase inhibition, particularly the inhibition of SRC-family kinases (SFKs) [3][4]; (3) their differential sensitivity profiles across a panel of clinically relevant BCR-ABL kinase domain mutations [5]; and (4) their distinct, compound-specific adverse event profiles that directly impact their clinical utility and research application [6]. These differences are not trivial; they determine whether a compound will be effective in a specific research model or against a particular drug-resistant clone. The following sections provide the specific, quantitative evidence that defines where dasatinib is meaningfully and verifiably differentiated.

Dasatinib vs. Nilotinib

SRC-family kinase inhibition profile is absent in nilotinib; dual pathway engagement may not transfer.

Dasatinib vs. Imatinib

BCR-ABL mutant coverage spectrum differs; resistance-model response may not be equivalent.

Dasatinib vs. Bosutinib

Vascular endothelial response profiles diverge; model safety-related endpoints may require review.

Dasatinib Key Differentiators vs. Alternatives


Superior Wild-Type BCR-ABL Potency vs. Imatinib

Dasatinib demonstrates substantially higher in vitro potency against unmutated BCR-ABL kinase compared to imatinib. Multiple studies quantify this difference, establishing dasatinib as a more potent inhibitor of the primary oncogenic driver in chronic myeloid leukemia (CML) [1][2].

BCR-ABL Potency vs. Imatinib
Cross-study comparable
325-fold higher potency reported
Supports BCR-ABL inhibition research in imatinib-resistant models.
In vitro unmutated BCR-ABL kinase assay context.
Chronic Myeloid Leukemia BCR-ABL Kinase Inhibition

Potent SRC Kinase Inhibition vs. Nilotinib

A key differentiator for dasatinib is its potent dual inhibition of BCR-ABL and SRC-family kinases (SFKs), a feature absent in both imatinib and nilotinib. Dasatinib inhibits SRC with an IC50 of 0.5 - 0.55 nM, comparable to its BCR-ABL potency. Nilotinib, in contrast, does not inhibit SFKs [1][2]. This broader inhibition profile is quantifiable and mechanistically distinct.

SRC Kinase Inhibition vs. Nilotinib
Direct head-to-head
Dasatinib SRC IC50 ~0.5 nM; nilotinib has no SRC inhibition.
Unique dual-kinase assay context for SFK-implicated disease models.
In vitro purified kinase assay conditions.
SRC Kinase Dual Inhibition Kinase Profiling

Imatinib-Resistant BCR-ABL Mutant Activity

Dasatinib retains potent activity against many imatinib-resistant BCR-ABL kinase domain mutants. Using a defined IC50 sensitivity threshold of ≤3 nM for dasatinib, ≤50 nM for nilotinib, and ≤1000 nM for imatinib, dasatinib demonstrates a favorable coverage profile for a range of clinically relevant mutations, except the gatekeeper T315I mutation which confers pan-resistance to all three [1][2].

Imatinib-Resistant Mutant Activity
Direct head-to-head
Dasatinib sensitivity threshold ≤3 nM; >300-fold lower than imatinib.
Essential for modeling specific BCR-ABL resistance mechanisms.
Cellular proliferation assay panel; T315I mutation is pan-resistant.
Drug Resistance BCR-ABL Mutations Kinase Inhibitor

Vascular Toxicity Profile vs. Bosutinib and Imatinib

In a comparative in vitro study, dasatinib, along with ponatinib and nilotinib, significantly impaired angiogenesis and altered gene expression in human vascular endothelial cells (HUVECs). In contrast, bosutinib and imatinib had minimal to no effect, with a genetic profile resembling untreated control cells [1]. This provides a molecular basis for the clinical observation of distinct vascular adverse event (VAE) liabilities.

Vascular Toxicity Profile vs. Bosutinib
Direct head-to-head
Dasatinib impaired HUVEC function; bosutinib and imatinib had minimal effect.
Defined pro-angiogenic disruption profile for vascular biology studies.
In vitro HUVEC tube formation and gene expression analysis.
Vascular Toxicity Endothelial Cells Safety Pharmacology

Dasatinib Evidence-Based Research Applications


Imatinib-Resistant CML Modeling

For research on chronic myeloid leukemia (CML) where the model involves imatinib resistance or suboptimal response, dasatinib is the appropriate investigational agent. Its 325-fold higher in vitro potency against wild-type BCR-ABL and its retention of activity against a wide array of imatinib-resistant mutants (with a sensitivity threshold of ≤3 nM vs. 1000 nM for imatinib) directly address these research questions [7][8]. This includes modeling of specific mutations like F311I, which confers resistance to imatinib but remains sensitive to dasatinib [3].

SRC Kinase Role in Disease Models

In research models where SRC-family kinase (SFK) activity is hypothesized to play a role—such as in tumor metastasis, bone microenvironment interactions, or certain T-cell malignancies—dasatinib serves as a critical dual BCR-ABL/SFK inhibitor. Its potent SRC inhibition (IC50 ~0.5 nM) is a quantifiable feature not shared by nilotinib or imatinib, making it the tool of choice for dissecting the specific contribution of SFKs in these contexts [7][8].

Vascular Toxicity and Endothelial Cell Biology

Investigators studying the vascular biology of TKIs should select dasatinib as a representative agent from the class with a defined pro-angiogenic disruption profile. In vitro evidence demonstrates that dasatinib impairs HUVEC function and induces a distinct gene expression signature, in contrast to bosutinib and imatinib, which have minimal effects [7]. This makes dasatinib an essential comparator for mechanistic studies of drug-induced vascular adverse events.

Comparative Efficacy with 2nd-Generation TKIs

In clinical or translational research requiring a direct comparison of 2nd-generation TKIs, dasatinib and nilotinib have been shown to have comparable clinical efficacy in terms of major molecular response (MMR) at 12 months (73.5% vs 76.9%, respectively, p=0.25) [7] and achievement of deep molecular response (MR4.5 by 18 months: 30.8% vs 32.6%, p=0.66) [8]. Therefore, the selection between these two agents in a research protocol should be guided by their distinct in vitro profiles and differential safety/adverse event considerations, as demonstrated in the evidence above, rather than anticipated efficacy.

Application
Selection Property
Validation Focus
Imatinib-Resistant CML Modeling
BCR-ABL mutant sensitivity spectrum review
Mutant-specific resistance endpoint monitoring
SRC Kinase Pathway Studies
Dual BCR-ABL/SFK inhibition profile
SFK-dependent model-response interpretation
Vascular Toxicity and Endothelial Biology
Defined endothelial disruption fingerprint
Vascular adverse event model comparison
2nd-Generation TKI Comparator Studies
Distinct off-target and safety-related endpoint context
In vitro profile-driven research protocol design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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